2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide
Description
2-Chloro-N-[[dimethyl(oxo)-lambda⁶-sulfanylidene]carbamoyl]acetamide is a chloroacetamide derivative distinguished by its sulfoximine-carbamoyl functional group. This compound features a dimethyl(oxo)-lambda⁶-sulfanylidene moiety attached to a carbamoyl group (CONH₂), which differentiates it from simpler chloroacetamide analogs. For instance, it is listed under CAS 1955558-17-4 (C₅H₁₁ClN₂O₂S, MW 198.67 g/mol) and CAS 1855705-79-1 (C₄H₈ClNO₂S, MW 169.63 g/mol) . This discrepancy underscores the need for precise structural verification in studies.
Properties
IUPAC Name |
2-chloro-N-[[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3S/c1-12(2,11)8-5(10)7-4(9)3-6/h3H2,1-2H3,(H,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALXUVFVZIXUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)NC(=O)CCl)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide typically involves the reaction of chloroacetyl chloride with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
ClCH2COCl+(CH3)2NCSCl→ClCH2CON[(CH3)2S]+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the dimethylsulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Chloroacetic acid and dimethylthiocarbamoyl chloride.
Scientific Research Applications
Research has demonstrated that 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : In vitro studies have illustrated its potential as an anticancer agent, particularly against human breast cancer cell lines (MCF-7). The compound's mechanism may involve inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound can reduce pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
-
Antimicrobial Efficacy Study (2024) :
- Objective : To evaluate the efficacy against common bacterial strains.
- Findings : The compound exhibited MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent.
-
Cytotoxicity Evaluation (2023) :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours, indicating significant anticancer activity.
-
Inflammatory Response Study (2025) :
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, suggesting its utility in inflammatory conditions.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide involves the reactivity of its functional groups. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylsulfanylidene moiety can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chloroacetamide Herbicides
Chloroacetamide herbicides such as acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) and metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) share the 2-chloroacetamide backbone but lack the sulfoximine-carbamoyl group . These compounds are metabolized in liver microsomes via oxidative pathways, forming reactive intermediates that contribute to herbicidal activity.
Anticancer Chloroacetamide Derivatives
Compounds like 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide and 2-chloro-N-(3,5-dimethoxyphenyl)acetamide exhibit antitumor activity by inhibiting tyrosine kinases or inducing apoptosis in resistant cancer cell lines . The sulfoximine-carbamoyl group in the target compound could enhance binding affinity to enzymatic targets due to its hydrogen-bonding capacity and steric bulk, though this remains untested .
Structural Analogs with Sulfoximine Groups
Compounds such as 2-chloro-N-[dimethyl(oxo)-lambda⁶-sulfanylidene]acetamide (CAS 1855705-79-1) share the sulfoximine motif but lack the carbamoyl substituent.
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Chloro-N-[[dimethyl(oxo)-lambda⁶-sulfanylidene]carbamoyl]acetamide | C₅H₁₁ClN₂O₂S | 198.67 | Chloroacetamide, sulfoximine-carbamoyl |
| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | Chloroacetamide, ethoxymethyl |
| 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide | C₉H₇ClF₃NO | 237.61 | Chloroacetamide, trifluoromethyl |
| 2-Chloro-N-[dimethyl(oxo)-lambda⁶-sulfanylidene]acetamide | C₄H₈ClNO₂S | 169.63 | Chloroacetamide, sulfoximine |
Biological Activity
2-Chloro-N-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]acetamide (CAS No. 1855705-79-1) is an organosulfur compound with a unique structural configuration that has garnered interest in various scientific fields, particularly in biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄H₈ClNO₂S
- Molecular Weight : 169.63 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in sulfur metabolism. The lambda6-sulfanylidene group allows the compound to form covalent bonds with active site residues of enzymes, modulating their activity. This mechanism can lead to alterations in metabolic pathways, potentially affecting cellular functions and signaling pathways.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
- Enzyme Inhibition : Research has shown that it can inhibit key enzymes involved in sulfur metabolism, which may have implications for diseases associated with sulfur metabolism disorders.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and 30 µg/mL against S. aureus.
Case Study 2: Enzyme Inhibition
In vitro assays were conducted to assess the inhibitory effects of the compound on cystathionine β-synthase (CBS), an enzyme critical in the transsulfuration pathway. The results indicated that the compound inhibited CBS activity with an IC50 value of 15 µM, suggesting its potential role in managing conditions related to dysregulated sulfur metabolism.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
